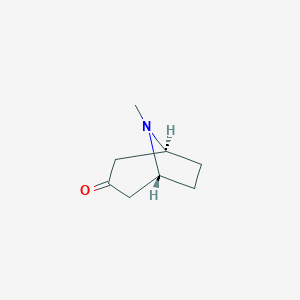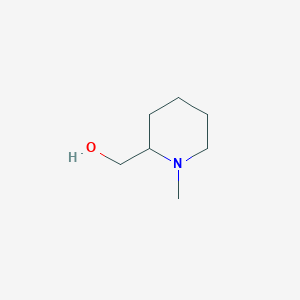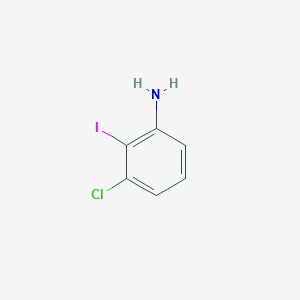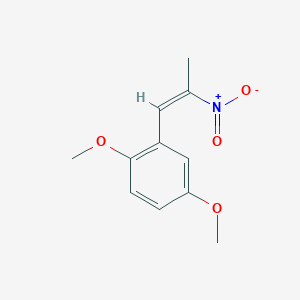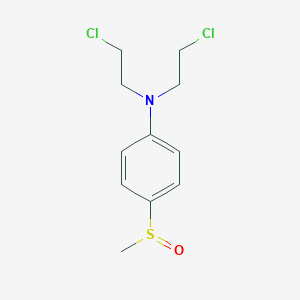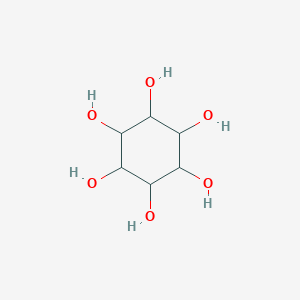![molecular formula C16H16O2S B130452 [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate CAS No. 142115-47-7](/img/structure/B130452.png)
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate, also known as MTEP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MTEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of Parkinson's disease, Alzheimer's disease, addiction, anxiety, depression, and schizophrenia. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been studied for its potential use as a cognitive enhancer and as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and drug addiction. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades that are associated with mGluR5 activation.
Effets Biochimiques Et Physiologiques
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with various neurological and psychiatric disorders. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor in animal models. However, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate also has some limitations, such as its poor solubility in water and its relatively short half-life in vivo. These limitations can make it difficult to administer [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate in certain experimental settings and may require the use of alternative delivery methods or modifications to the chemical structure of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
Orientations Futures
There are several future directions for research on [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate and its potential applications in the field of neuroscience. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Finally, there is also interest in exploring the potential use of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis method for [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate involves several steps, including the reaction of 2-bromo-4-methylacetophenone with magnesium to form a Grignard reagent, which is then reacted with 2-thiophen-2-ylacetaldehyde to form the intermediate compound. This intermediate is then reacted with 4-bromo-2-methylphenylboronic acid in the presence of palladium catalyst to form the final product, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
Propriétés
Numéro CAS |
142115-47-7 |
|---|---|
Nom du produit |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
Formule moléculaire |
C16H16O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O2S/c1-11-9-14(6-7-15-5-4-8-19-15)10-12(2)16(11)18-13(3)17/h4-10H,1-3H3/b7-6+ |
Clé InChI |
DMPYVKAFXBNPEL-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
Synonymes |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



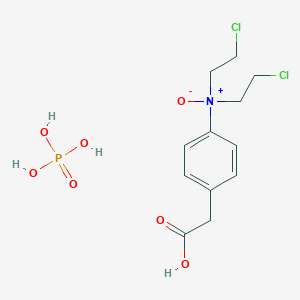
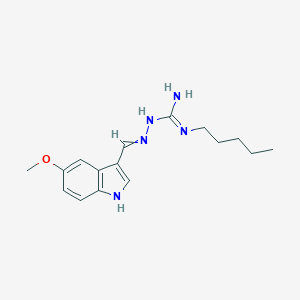
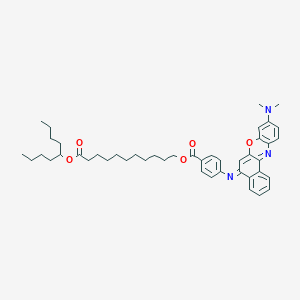
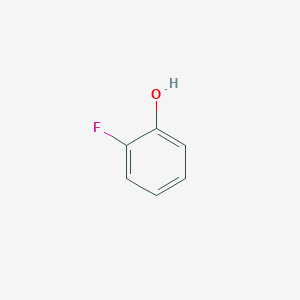
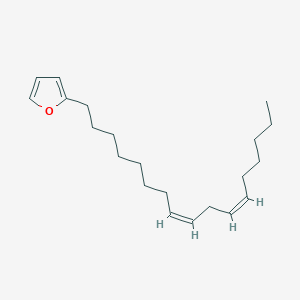
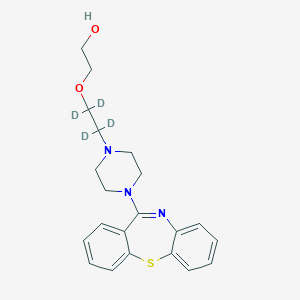
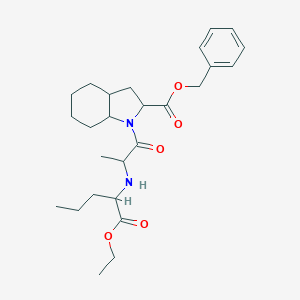
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
